molecular formula C10H9NO3 B1591001 Ethyl furo[3,2-b]pyridine-6-carboxylate CAS No. 122535-03-9

Ethyl furo[3,2-b]pyridine-6-carboxylate

Cat. No. B1591001
M. Wt: 191.18 g/mol
InChI Key: SHKCCWMNQHRENO-UHFFFAOYSA-N
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Description

Ethyl furo[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of furo[3,2-b]pyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, has been reported in literature . The synthetic methods leading to these compounds are reviewed in various studies .


Molecular Structure Analysis

The molecular structure of Ethyl furo[3,2-b]pyridine-6-carboxylate consists of a planar furopyridine ring . The structure of the compound was characterized by spectroscopic techniques .

Scientific Research Applications

1. Carbene-Catalyzed Chemoselective Reaction

  • Summary of Application: This research focuses on the carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles . The reaction provides a concise access to bicyclic furo[2,3-b]pyrroles derivatives in excellent selectivity .
  • Methods of Application: The chemoselective reaction of the two aldehyde moieties in the enedial substrates is a main challenge in this reaction . Mechanistic studies via experiments suggest that chemoselectivity controls are mostly achieved on the reducing properties of different sited Breslow intermediates .
  • Results or Outcomes: The method allows for efficient assembly of the furo[2,3-b]pyrrole structural moieties and their analogues widely found in natural products and pharmaceuticals .

2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors

  • Summary of Application: This research involves the design and synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors .
  • Methods of Application: The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme . The cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) .
  • Results or Outcomes: The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC 50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC 50 0.394 μM) .

3. Synthesis and Reactions of Furo[2,3-b]pyrroles

  • Summary of Application: This research involves the synthesis and reactions of Furo[2,3-b]pyrroles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The outcomes of this research are not specified in the available information .

4. Design, Synthesis, Docking Studies, and Anti-Proliferative Activity

  • Summary of Application: This research involves the design and synthesis of new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors .
  • Methods of Application: The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme . In addition, the cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) .
  • Results or Outcomes: The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC 50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC 50 0.394 μM) .

3. Synthesis and Reactions of Furo[2,3-b]pyrroles

  • Summary of Application: This research involves the synthesis and reactions of Furo[2,3-b]pyrroles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The outcomes of this research are not specified in the available information .

4. Design, Synthesis, Docking Studies, and Anti-Proliferative Activity

  • Summary of Application: This research involves the design and synthesis of new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors .
  • Methods of Application: The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme . In addition, the cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) .
  • Results or Outcomes: The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC 50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC 50 0.394 μM) .

Future Directions

Furo[3,2-b]pyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, are frequently used structures in drug research . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, the future directions of Ethyl furo[3,2-b]pyridine-6-carboxylate could be in the field of medicinal chemistry.

properties

IUPAC Name

ethyl furo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKCCWMNQHRENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559528
Record name Ethyl furo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl furo[3,2-b]pyridine-6-carboxylate

CAS RN

122535-03-9
Record name Ethyl furo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of conc. hydrogen chloride (100 mL) containing zinc chloride (11.6 g, 83 mmoL) was added 3-(t-butoxycarbamoyl)furan (13.8 g, 75.4 mmol). After stirring for 5 minutes, the reaction mixture was diluted with ethanol (60 mL) and a solution of ethoxycarbonylmalonaldehyde (11.6 g, 80.6 mmol) in ethanol (40 mL) was added. This mixture was warmed at 80° C. for two hours and then cooled and poured into ice/water and made basic with ammonium hydroxide. The product was extracted into methylene chloride, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. This residue was chromatographed on silica gel eluting with chloroform to give 5.92 g of purified product. Crystallization from hexane provided product with, mp: 63°-65° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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